molecular formula C10H11N B8408472 N-benzylidene-propenylamine

N-benzylidene-propenylamine

Cat. No.: B8408472
M. Wt: 145.20 g/mol
InChI Key: IGLAKAHZBPQRJT-UHFFFAOYSA-N
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Description

N-benzylidene-propenylamine is a chemical compound belonging to the class of imines (Schiff bases), characterized by the presence of a carbon-nitrogen double bond. This structure makes it a versatile intermediate and building block in various research fields. In synthetic organic chemistry, it serves as a crucial precursor for the development of more complex nitrogen-containing molecules, including heterocyclic compounds and pharmaceuticals. Its reactivity allows for participation in cyclization and cycloaddition reactions, which are fundamental steps in constructing intricate molecular architectures. In materials science, imines like this compound are investigated for their potential application in polymer chemistry and as ligands for metal-organic frameworks (MOFs), owing to their ability to coordinate with metal ions. The compound is typically synthesized via a condensation reaction between propenylamine and benzaldehyde, a well-established method for imine formation that often employs mild conditions. Researchers value this compound for its well-defined reactivity profile, which facilitates the exploration of new synthetic pathways and the development of novel functional materials. This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-phenyl-N-prop-1-enylmethanimine

InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-9H,1H3

InChI Key

IGLAKAHZBPQRJT-UHFFFAOYSA-N

Canonical SMILES

CC=CN=CC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Intermediates

1. Organic Synthesis
N-benzylidene-propenylamine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, leading to a wide range of derivatives that are valuable in synthetic chemistry.

2. Dyes and Pigments Production
In the industrial sector, this compound is employed in the production of dyes and pigments. Its structural properties allow it to be incorporated into complex molecules that exhibit desirable color characteristics, making it useful in textile and paint industries.

Biological Applications

1. Enzyme Mechanism Studies
In biological research, this compound is utilized as a probe to study enzyme mechanisms. Its ability to form imines makes it a valuable tool for investigating the kinetics and dynamics of enzymatic reactions. This application is particularly relevant in understanding metabolic pathways and enzyme-substrate interactions.

2. Pharmaceutical Development
The compound has been explored for its potential in drug development. For instance, derivatives of this compound have been investigated for their efficacy as anti-inflammatory agents and as inhibitors for certain enzymes involved in disease processes . Notably, its chiral derivatives have shown promise in synthesizing pharmacologically active compounds such as formoterol, a long-acting beta-agonist used in asthma treatment .

Case Study 1: Synthesis of Formoterol

A notable application of this compound is its role in synthesizing (R,R)-formoterol. The synthesis involves using (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine as an intermediate, which is produced through a series of reactions involving hydrogenation and coupling with other compounds. This method demonstrates high yield and stereoselectivity, making it suitable for large-scale pharmaceutical production .

Case Study 2: Production of Atomoxetine

Another significant application is in the synthesis of atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). The synthesis involves using this compound derivatives to create key intermediates that lead to the final product. This process highlights the compound's utility in developing therapeutics with specific pharmacological profiles .

Data Tables

Application AreaSpecific UseExample Compounds
Organic ChemistryIntermediate for synthesisPharmaceuticals, Agrochemicals
Industrial ChemistryProduction of dyes and pigmentsVarious dye compounds
Biological ResearchProbe for enzyme mechanismsEnzyme inhibitors
Pharmaceutical DevelopmentSynthesis of drugsFormoterol, Atomoxetine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural differences and similarities between N-benzylidene-propenylamine and related compounds:

Compound Name Key Structural Features Functional Groups Applications/Synthesis Insights References
This compound Imine-linked benzyl and propenyl groups –CH=N–, –CH₂–CH=CH₂ Ligand for metal complexes; catalysis
N-Benzylidene-2-propynylamine Imine-linked benzyl and propynyl (triple bond) –CH=N–, –CH₂–C≡CH Higher reactivity due to sp-hybridized carbon; used in click chemistry
2-Methyl-N-(1-phenyl-2-propynylidene)benzenamine Methyl-substituted benzene ring; propynylidene –CH₃ (ortho), –N=C–C≡C–Ph Steric hindrance alters coordination behavior
[N,N′-Bis(pyridin-2-yl)benzylidene]-propane-1,3-diamine Bis-Schiff base with pyridine substituents Two –CH=N– groups; pyridine rings Dinucleating ligand for transition metals

Physicochemical Properties

  • This compound : Exhibits moderate stability in ambient conditions, with a melting point and solubility profile typical of Schiff bases. Its conjugated system allows UV-Vis absorption in the 250–300 nm range.
  • Spectral data (NMR, IR) for this compound are cataloged in chemical databases .
  • 2-Methyl-N-(1-phenyl-2-propynylidene)benzenamine : The ortho-methyl group introduces steric constraints, reducing intermolecular interactions and altering crystallization behavior .

Preparation Methods

FeCl₃-Catalyzed Synthesis:

Procedure :

  • Reactants : Benzaldehyde (100 mmol), allylamine (100 mmol), and FeCl₃·6H₂O (1 mol%) are stirred in methanol.

  • Conditions : Reaction proceeds at 40–85°C for 0.5–8 hours in an open system.

  • Workup : The catalyst is filtered, and the product is isolated via solvent evaporation.

Performance Metrics :

Catalyst LoadingTemperatureTimeYield (%)
1 mol% FeCl₃70°C2 h94

Advantages :

  • Avoids azeotropic distillation.

  • Tolerates moisture, enabling aqueous workup.

Organocatalytic Methods

Pyrrolidine has emerged as a biomimetic catalyst for imine synthesis under mild conditions.

Protocol:

  • Reactants : Benzaldehyde (1 equiv) and allylamine (1 equiv) are dissolved in dichloromethane (DCM).

  • Catalyst : Pyrrolidine (10 mol%) is added.

  • Conditions : Stirred at room temperature for 12–24 hours.

  • Workup : The product is extracted with DCM and purified.

Results :

CatalystSolventTime (h)Yield (%)
PyrrolidineDCM2489

Mechanistic Insight :

  • Pyrrolidine facilitates iminium ion formation, accelerating nucleophilic attack by allylamine.

Solvent-Free and Green Chemistry Approaches

Mechanochemical methods reduce environmental impact by eliminating solvents.

Ball-Milling Synthesis:

Procedure :

  • Reactants : Benzaldehyde (1 equiv) and allylamine (1 equiv) are placed in a ball mill.

  • Conditions : Milled at 30 Hz for 60 minutes.

  • Workup : The product is washed with hexane.

Efficiency :

MethodYield (%)Purity (%)
Ball milling8295

Advantages :

  • No solvent or external heating required.

  • Scalable for industrial applications.

Enzymatic and Biomimetic Synthesis

While less common, enzymatic methods using N-substituted formamide deformylases have been explored for imine synthesis.

Example:

  • Enzyme : N-substituted formamide deformylase (0.1 mg/mL).

  • Reactants : Benzaldehyde and allylamine (1 M each) in phosphate buffer (pH 7.5).

  • Conditions : Incubated at 37°C for 24 hours.

Outcome :

Enzyme LoadingConversion (%)
0.1 mg/mL45

Limitations :

  • Lower yields compared to chemical methods.

  • Requires optimized enzyme activity.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Classical Condensation904–6 hHighModerate
FeCl₃ Catalysis942 hHighLow
Organocatalysis8924 hModerateLow
Ball Milling821 hHighVery Low
Enzymatic4524 hLowVery Low

Q & A

Q. What experimental and computational approaches are used to study the reaction mechanisms of N-benzylidene-propenylamine formation?

  • Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via HPLC) identify rate-determining steps. Density Functional Theory (DFT) calculates transition-state energies and charge distribution (e.g., B3LYP/6-31G* level). Compare experimental activation parameters (ΔH‡, ΔS‡) with computational models to validate mechanisms .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets). Validate with synchrotron XRD for precise bond-length measurements. Replicate experiments under inert conditions to exclude oxidation artifacts. Publish negative results to clarify discrepancies .

Q. What strategies optimize experimental design for probing novel photophysical properties in N-benzylidene-propenylamine derivatives?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy to study excited-state dynamics. Incorporate sterically bulky substituents (e.g., 2,6-diisopropylphenyl) to isolate electronic effects. Control oxygen levels via Schlenk techniques to prevent quenching. Report quantum yields with standardized reference compounds (e.g., quinine sulfate) .

Q. How can researchers evaluate the feasibility and novelty of a proposed study on this compound?

  • Methodological Answer : Apply the FINER criteria :
  • Feasible : Assess lab resources (e.g., access to gloveboxes for air-sensitive reactions).
  • Novel : Use SciFinder’s “Research Topic” analysis to identify understudied substituents (e.g., electron-deficient aryl groups).
  • Ethical : Adhere to NIH guidelines for waste disposal of amine derivatives .

Methodological Best Practices

  • Reproducibility : Archive raw spectral data and crystallographic .cif files in supplementary materials .
  • Statistical Rigor : Use ANOVA for comparing multiple synthesis batches; report p-values and confidence intervals .
  • Ethical Compliance : Obtain institutional approval for studies involving cytotoxic derivatives .

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